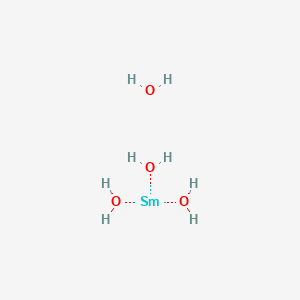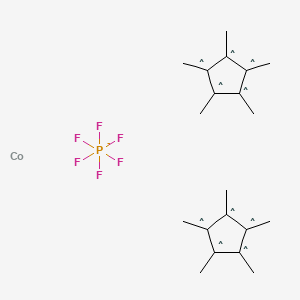
(Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate is a complex compound that combines an organic molecule with a rare earth metal
Mechanism of Action
Target of Action
Samarium(III) 2,4-pentanedionate hydrate, also known as (Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate, is a complex compound that is primarily used in research and laboratory settings
Mode of Action
It is known that samarium compounds in general can interact with various biological molecules and structures due to their unique chemical properties .
Result of Action
It is known that samarium compounds can be toxic when administered via intravenous and subcutaneous routes . The toxicity of rare earth compounds, including samarium compounds, is generally considered to be moderate to low when ingested .
Action Environment
The action, efficacy, and stability of Samarium(III) 2,4-pentanedionate hydrate can be influenced by various environmental factors. Spillage of the compound is unlikely to penetrate soil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate typically involves the reaction of (Z)-4-Hydroxypent-3-en-2-one with a samarium salt in the presence of water. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the hydrate complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the enone structure can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-oxopent-3-en-2-one.
Reduction: Formation of 4-hydroxypentane-2-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate is used as a reagent in organic synthesis, particularly in reactions requiring the unique properties of samarium as a catalyst or reducing agent.
Biology
In biological research, this compound may be used to study the effects of rare earth metals on biological systems, including their potential therapeutic applications.
Medicine
Industry
In industry, this compound can be used in the production of advanced materials, including catalysts and electronic components.
Comparison with Similar Compounds
Similar Compounds
(E)-4-Hydroxypent-3-en-2-one: Similar structure but different geometric configuration.
4-Hydroxypent-3-en-2-one: Lacks the samarium component.
Samarium(III) chloride: A common samarium salt used in various applications.
Uniqueness
(Z)-4-Hydroxypent-3-en-2-one;samarium;hydrate is unique due to the combination of an organic enone with a rare earth metal, providing distinct chemical and physical properties not found in similar compounds.
Properties
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;samarium;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.H2O.Sm/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/b3*4-3-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULVMVWDCYMZRZ-KJVLTGTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Sm] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Sm] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O7Sm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B6288920.png)







![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0)](/img/structure/B6288978.png)




